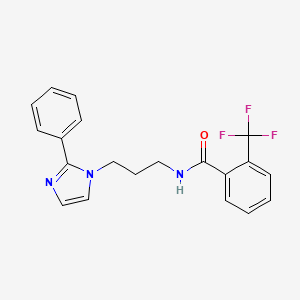

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O/c21-20(22,23)17-10-5-4-9-16(17)19(27)25-11-6-13-26-14-12-24-18(26)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDJPNZPHSREOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the cyclization of an amido-nitrile precursor, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are usually mild to accommodate various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted imidazoles or benzamides.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The structure of the compound suggests that it may interact with microbial enzymes or cell membranes, leading to its inhibitory effects.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of various derivatives related to imidazole compounds, including N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| This compound | 1.27 | Gram-positive bacteria |

| 2.54 | Gram-negative bacteria | |

| 1.43 | Fungal strains |

This data indicates that the compound exhibits significant antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing imidazole rings have shown promise in targeting cancer cell lines.

Case Study: Anticancer Screening

In vitro studies were conducted on human colorectal carcinoma cell lines (HCT116), where the compound demonstrated notable cytotoxic effects:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.85 | HCT116 |

| 4.53 | HCT116 (comparison with standard drug 5-FU, IC50 = 9.99 µM) |

The results suggest that this compound is more effective than some standard treatments, indicating its potential as an anticancer agent .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Enzymes such as dihydrofolate reductase have been targeted due to their crucial roles in cancer and microbial growth.

Conclusion and Future Directions

This compound shows promise in various applications, particularly in antimicrobial and anticancer therapies. Further research is required to fully elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Future studies should focus on:

- In vivo evaluations to confirm efficacy and safety profiles.

- Exploration of combination therapies with existing antibiotics or chemotherapeutics.

- Detailed mechanistic studies to understand interactions at the molecular level.

Mechanism of Action

The mechanism by which N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Key Structural Features:

- Trifluoromethyl Benzamide Core : Shared with compounds like flutolanil (pesticide) and SIJ1281 (anticancer agent), which utilize the -CF₃ group for enhanced metabolic stability and hydrophobic interactions .

- Imidazole-Propyl Linker : Similar to 6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (CAS 1177312-51-4), where the imidazole-propyl chain may influence solubility and target binding .

Table 1: Structural and Functional Comparisons

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a trifluoromethyl group, and a benzamide moiety. The molecular formula is with the following structural components:

- Imidazole Ring : Contributes to biological activity through interactions with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which can improve bioavailability.

This unique combination of functional groups may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.

The precise mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. For instance, similar imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may enhance these properties by improving the compound's interaction with microbial targets.

Anticancer Properties

Compounds featuring imidazole and benzamide functionalities have been explored for their anticancer potential. Studies have demonstrated that such compounds can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, related imidazole derivatives have been reported to inhibit specific kinases involved in cancer cell signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key factors include:

- Positioning of Functional Groups : Variations in the position of the trifluoromethyl or phenyl groups can significantly alter potency.

- Substitution Patterns : Different substituents on the imidazole or benzamide rings can enhance or diminish biological activity.

Case Studies and Research Findings

- Antibacterial Activity Study : A study evaluating related imidazole compounds found that those with electron-withdrawing groups like trifluoromethyl exhibited improved antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Efficacy : Research on similar benzamide derivatives demonstrated their ability to inhibit RET kinase activity, leading to reduced proliferation of cancer cells .

- Pharmacological Review : A comprehensive review highlighted the broad-spectrum pharmacological properties of benzimidazole derivatives, noting their effectiveness against various diseases including cancer and infections .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide, and how can purity be ensured?

- Methodology :

- The synthesis typically involves multi-step reactions starting with 2-(trifluoromethyl)benzoic acid activation (e.g., via thionyl chloride) to form the benzoyl chloride intermediate. Subsequent coupling with 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine under basic conditions (e.g., triethylamine or DMAP) yields the target compound .

- Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Analytical techniques like HPLC or TLC are critical for monitoring reaction progress .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and imidazole protons (δ ~7.2-7.8 ppm in ¹H) .

- High-Resolution Mass Spectrometry (HRMS) : Ensures correct molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇F₃N₂O: calculated m/z 375.1325) .

- X-ray crystallography (if crystals are obtainable): SHELX software (SHELXL for refinement) can resolve bond angles and confirm stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodology :

- Enzyme inhibition assays : Test activity against kinases or receptors (e.g., tyrosine kinases, GPCRs) using fluorescence-based or radiometric assays. The imidazole moiety may target histidine-dependent enzymes .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose-response curves (1–100 µM) help identify therapeutic windows .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger Suite) : Dock the compound into target protein structures (e.g., PDB entries) to predict binding poses. Focus on interactions between the trifluoromethyl group and hydrophobic pockets or the imidazole ring and catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess conformational changes .

Q. What strategies resolve discrepancies in crystallographic data versus NMR-derived structures?

- Methodology :

- Mercury CSD analysis : Compare packing patterns and hydrogen-bonding networks in crystallographic data with solution-state NMR (e.g., NOESY for proximity correlations). Discrepancies may arise from crystal packing forces versus solvation effects .

- DFT calculations (Gaussian) : Optimize gas-phase and solvent-phase geometries to identify which experimental data aligns with theoretical models .

Q. How can structure-activity relationship (SAR) studies improve selectivity for a target enzyme?

- Methodology :

- Analog synthesis : Modify the phenyl-imidazole moiety (e.g., electron-withdrawing substituents) or propyl linker length. Test analogs in enzyme inhibition assays to correlate substitutions with activity .

- Free-Wilson analysis : Quantify contributions of specific substituents to activity. For example, replacing the trifluoromethyl group with nitro may enhance π-stacking but reduce metabolic stability .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodology :

- Knockdown/knockout studies : Use CRISPR-Cas9 to silence putative target genes (e.g., Bcl-2 family proteins) and assess rescue effects on apoptosis in treated cells .

- Western blotting : Measure downstream signaling markers (e.g., cleaved caspase-3 for apoptosis) after treatment. Dose-dependent activation confirms target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodology :

- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) values to rationalize discrepancies. For example, high δP may explain poor solubility in hexane but improved solubility in DMSO .

- Co-solvent systems : Test binary solvent mixtures (e.g., ethanol/water) to enhance solubility for in vitro assays .

Q. What analytical techniques resolve inconsistencies in reported melting points?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure melting transitions under controlled heating rates (e.g., 10°C/min). Polymorphism (e.g., Form I vs. Form II) may explain variations .

- Hot-stage microscopy : Visually observe phase changes to correlate thermal events with structural transitions .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 375.36 g/mol | |

| LogP (Predicted) | 3.2 (Schrödinger QikProp) | |

| Crystallographic Space Group | P2₁/c (if applicable) | |

| IC₅₀ (Example Cell Line) | 12.5 µM (MCF-7) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.